molecular formula C9H14O3 B3228421 trans,trans-3-Hydroxynona-4,6-dienoic acid CAS No. 1263035-66-0

trans,trans-3-Hydroxynona-4,6-dienoic acid

Cat. No.: B3228421
CAS No.: 1263035-66-0
M. Wt: 170.21 g/mol
InChI Key: DXBPYWYTZPHKMA-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans,trans-3-Hydroxynona-4,6-dienoic acid: is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a side chain that is 6 to 12 carbon atoms long . This compound is known for its unique structure, which includes two trans double bonds and a hydroxyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-3-Hydroxynona-4,6-dienoic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds and the hydroxyl group. One common method involves the use of a Wittig reaction to form the double bonds, followed by a hydroxylation step to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation and oxidation reactions, to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: trans,trans-3-Hydroxynona-4,6-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans,trans-3-Hydroxynona-4,6-dienoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of similar hydroxy acids in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may have applications in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins. Its unique properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism of action of trans,trans-3-Hydroxynona-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: trans,trans-3-Hydroxynona-4,6-dienoic acid is unique due to its specific configuration of double bonds and the presence of a hydroxyl group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4E,6E)-3-hydroxynona-4,6-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-6,8,10H,2,7H2,1H3,(H,11,12)/b4-3+,6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBPYWYTZPHKMA-VNKDHWASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans,trans-3-Hydroxynona-4,6-dienoic acid
Reactant of Route 2
Reactant of Route 2
trans,trans-3-Hydroxynona-4,6-dienoic acid
Reactant of Route 3
Reactant of Route 3
trans,trans-3-Hydroxynona-4,6-dienoic acid
Reactant of Route 4
Reactant of Route 4
trans,trans-3-Hydroxynona-4,6-dienoic acid
Reactant of Route 5
trans,trans-3-Hydroxynona-4,6-dienoic acid
Reactant of Route 6
trans,trans-3-Hydroxynona-4,6-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.